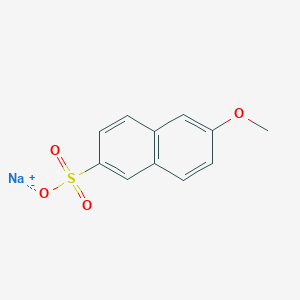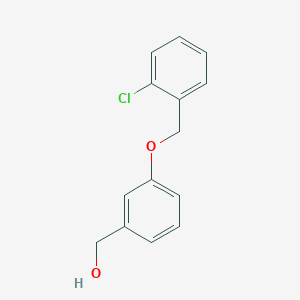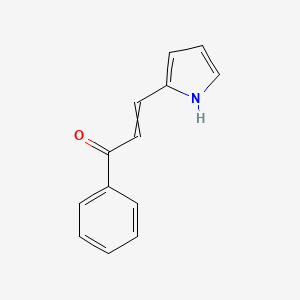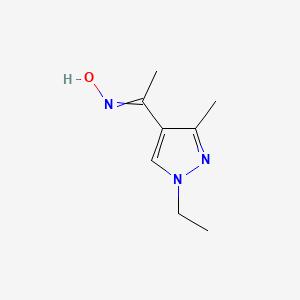![molecular formula C20H17NO B11725392 3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725392.png)
3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and 4-(1H-pyrrol-1-yl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry
The compound is used as an intermediate in the synthesis of various organic molecules and materials. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, chalcones and their derivatives are studied for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Medicine
The compound and its derivatives are investigated for their potential use in drug development, particularly for their ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
作用机制
The mechanism of action of 3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
相似化合物的比较
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds structurally related to chalcones with diverse biological activities.
Curcumin: A well-known chalcone derivative with potent anti-inflammatory and antioxidant properties.
Uniqueness
3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This structural feature can enhance its interaction with specific biological targets and improve its overall biological activity.
属性
分子式 |
C20H17NO |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H17NO/c1-16-4-6-17(7-5-16)8-13-20(22)18-9-11-19(12-10-18)21-14-2-3-15-21/h2-15H,1H3 |
InChI 键 |
GOUKIWYMXQWEEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11725309.png)
![disodium (1Z)-1-[(2S)-2-carboxylatopyrrolidin-1-yl]diazen-1-ium-1,2-bis(olate)](/img/structure/B11725311.png)
![3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic Acid](/img/structure/B11725316.png)
![N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide](/img/structure/B11725322.png)

![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11725331.png)
![2-Sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11725333.png)

![ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B11725349.png)





